(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
Description
(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a substituted quinolin-2-one derivative featuring a bromine atom at the 6-position, a phenyl group at the 4-position, and an (E)-configured acryloyl moiety substituted with a 2-fluorophenyl group at the 3-position. Its synthesis typically involves Friedlander condensation or Claisen-Schmidt reactions, as seen in analogous compounds .
Properties
CAS No. |
392327-09-2 |
|---|---|
Molecular Formula |
C24H15BrFNO2 |
Molecular Weight |
448.291 |
IUPAC Name |
6-bromo-3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H15BrFNO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-14H,(H,27,29)/b13-10+ |
InChI Key |
GRBYMNOBSAWKHU-JLHYYAGUSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-4-phenylquinolin-2(1H)-one and 2-fluorobenzaldehyde.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 6-bromo-4-phenylquinolin-2(1H)-one and 2-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. This reaction forms the (E)-3-(3-(2-fluorophenyl)acryloyl) moiety.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification methods to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group or other reducible functionalities.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium thiolate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups at the 6-position, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is studied for its potential as a building block in the synthesis of more complex molecules
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for its potential biological activities, including its ability to inhibit specific enzymes or interact with biological targets.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Quinoline derivatives have been used in the treatment of malaria, cancer, and inflammatory diseases. Research could focus on the compound’s efficacy, safety, and mechanism of action in various disease models.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and functional materials. Its unique chemical properties make it a valuable candidate for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The compound could inhibit enzyme activity, modulate receptor function, or intercalate into DNA, leading to changes in cellular processes.
Comparison with Similar Compounds
Substituents at the 6-Position
- Bromine vs. Chlorine: Bromine at the 6-position (target compound) increases steric bulk and polarizability compared to chlorine analogs like 6-chloro-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one (BI-69A11) . This substitution may enhance binding affinity to hydrophobic pockets in target proteins (e.g., Akt) but could reduce metabolic stability due to higher susceptibility to nucleophilic displacement.
Acryloyl Moiety Modifications
- 2-Fluorophenyl vs. 4-Bromophenyl: The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, increasing steric hindrance and altering π-π stacking interactions compared to para-substituted analogs like (E)-6-bromo-3-(3-(4-bromophenyl)acryloyl)-4-phenylquinolin-2(1H)-one . Fluorine’s electronegativity may also enhance metabolic stability by reducing oxidative degradation .
- Benzimidazole vs. Fluorophenyl : Replacement of the acryloyl group with a benzoimidazole ring (e.g., BI-69A11 ) shifts the mechanism from allosteric Akt inhibition to dual AKT/NF-κB inhibition, demonstrating the critical role of the acryloyl moiety in target specificity .
Akt Inhibition
- The parent compound 4-phenylquinolin-2(1H)-one inhibits Akt with an IC50 of 6 µM by binding to its PH domain, a mechanism distinct from ATP-competitive inhibitors . Bromine substitution at the 6-position (target compound) may enhance this interaction by increasing hydrophobic contacts, though specific data are pending.
- BI-69A11 (6-chloro analog) shows potent anti-melanoma activity (IC50 < 1 µM) but broader kinase inhibition, suggesting bromine substitution could improve selectivity .
Neuroprotective Effects
- The 2-fluorophenyl acryloyl group in the target compound may enhance blood-brain barrier penetration compared to 6-chloro-3-(3-(4-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one (91b), which showed efficacy in Alzheimer’s models .
Biological Activity
(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a quinolinone core, a bromine atom, and a 2-fluorophenyl group, which contribute to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and WRL68 (liver cancer) cells.
Case Study: Cytotoxicity Assay
In a cytotoxicity screening study, the compound demonstrated the following IC50 values against selected cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| WRL68 | 15.0 |
These values suggest that this compound possesses promising anticancer activity, warranting further investigation into its mechanisms of action.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Preliminary studies suggest that it may interfere with receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell signaling.
Inhibition of Tyrosine Kinases
Research has shown that this compound can inhibit the phosphorylation activity of several RTKs, thereby disrupting downstream signaling pathways involved in tumor growth and metastasis. This inhibition is particularly relevant in cancers driven by aberrant RTK activity.
Structure-Activity Relationship (SAR)
The unique combination of bromine and fluorine substituents in the structure of this compound is believed to enhance its biological activity compared to related compounds. For instance, compounds lacking these halogen substituents generally exhibit lower potency against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
